9H-carbazole-2-carbonitrile
Overview
Description
9H-carbazole-2-carbonitrile is a new acceptor core formed by the fusion of carbazole and benzonitrile . It has been used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters for narrowing charge-transfer emissions .
Synthesis Analysis
The synthesis of 9H-carbazole-2-carbonitrile involves the fusion of carbazole and benzonitrile . Three D–A type TADF emitters based on the 9H-carbazole-2-carbonitrile acceptor, namely 3CzCCN, 3MeCzCCN, and 3PhCzCCN, have been successfully synthesized .Molecular Structure Analysis
The molecular structure of 9H-carbazole-2-carbonitrile is formed by the fusion of carbazole and benzonitrile . It is used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters .Chemical Reactions Analysis
9H-carbazole-2-carbonitrile has been used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters . The emitters show deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions .Scientific Research Applications
Application in Organic Photonics and Electronics
Scientific Field
Organic Photonics and Electronics
Summary of the Application
9H-carbazole-2-carbonitrile (CCN) is used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters for narrowing charge-transfer emissions . This is particularly useful in the research and development of narrow-emission materials, which are crucial for manufacturing ultra-high-definition display panels .
Methods of Application or Experimental Procedures
A new acceptor core, CCN, is formed by the fusion of carbazole and benzonitrile . Three D–A type TADF emitters based on the CCN acceptor, namely 3CzCCN, 3MeCzCCN, and 3PhCzCCN, have been successfully synthesized and characterized .
Results or Outcomes
These emitters show deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions . All CCN-based deep-blue TADF emitters result in narrow charge-transfer emissions with full-width at half-maximums (FWHMs) of less than 50 nm in toluene solutions, which are narrower compared with those of typical D–A type TADF emitters . Devices based on these emitters show high maximum external quantum efficiencies of up to 17.5% .
Application in Synthesis of Semiconducting Small Molecules and Polymers
Scientific Field
Summary of the Application
9H-carbazole-2-carbonitrile is used in the synthesis of semiconducting small molecules and polymers . These materials have applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, polymer solar cells, and perovskite solar cells .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, the synthesis of semiconducting small molecules and polymers typically involves chemical reactions under controlled conditions .
Results or Outcomes
The use of 9H-carbazole-2-carbonitrile in the synthesis of these materials contributes to their performance in various electronic devices .
Application in Conducting Polymers
Scientific Field
Summary of the Application
9H-carbazole-2-carbonitrile is used in the synthesis of polycarbazole and its derivatives . These are nitrogen-containing aromatic heterocyclic conducting polymers with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
Methods of Application or Experimental Procedures
Carbazole units can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .
Results or Outcomes
Polycarbazole and its derivatives are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . They have been diligently investigated due to their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of the nitrogen atom .
Application in Organic Light-Emitting Diodes (OLEDs)
Summary of the Application
9H-carbazole-2-carbonitrile is used in the synthesis of semiconducting small molecules and polymers for application in OLEDs . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .
Results or Outcomes
Application in Solar Cells
Scientific Field
Summary of the Application
9H-carbazole-2-carbonitrile is used in the synthesis of semiconducting small molecules and polymers for application in dye-sensitized solar cells, polymer solar cells, and perovskite solar cells . These types of solar cells are a type of thin film solar cell and are usually sandwiched between two panes of glass for commercial solar panels .
Results or Outcomes
The use of 9H-carbazole-2-carbonitrile in the synthesis of these materials contributes to their performance in various solar devices .
Future Directions
The future directions of 9H-carbazole-2-carbonitrile research could involve its further use in the construction of donor–acceptor type (D–A type) blue thermally activated delayed fluorescence (TADF) emitters . The potential for narrowing charge-transfer (CT) emissions presents an interesting avenue for future research .
properties
IUPAC Name |
9H-carbazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWEUBVPCXIDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471308 | |
Record name | 9H-carbazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-carbazole-2-carbonitrile | |
CAS RN |
57955-18-7 | |
Record name | 9H-carbazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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